Cas no 16664-07-6 (2-cyclohexylpropan-2-ol)

2-シクロヘキシルプロパン-2-オールは、第三級アルコールに分類される有機化合物です。分子式C9H18Oで表され、シクロヘキシル基とヒドロキシル基がtert-ブチル構造を形成していることが特徴です。この化合物は、高い熱安定性と化学的安定性を示し、有機合成中間体として有用です。特に、エステル化反応やエーテル合成における求核剤としての応用が可能です。また、極性溶媒への溶解性と非極性溶媒との両親媒性を併せ持つため、反応溶媒としての利用価値も注目されています。分子構造中の立体障害により、副反応が抑制される点も合成化学上の利点です。

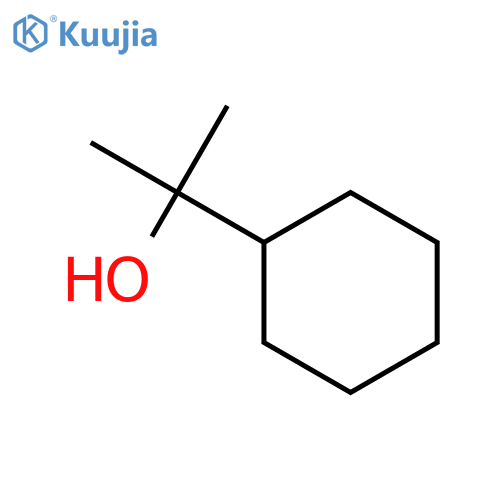

2-cyclohexylpropan-2-ol structure

商品名:2-cyclohexylpropan-2-ol

2-cyclohexylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- Cyclohexanemethanol, a,a-dimethyl-

- 1,1-Dimethylcyclohexylmethanol

- 2-cyclohexylpropan-2-ol

- Cyclohexanemethanol, alpha,alpha-dimethyl-

- Einecs 240-706-8

- 2-Cyclohexyl-2-propanol

- 2-Cyclohexylpropane-2-ol

- α,α-Dimethylcyclohexanemethanol

- AKOS009997170

- Z449374448

- SCHEMBL879449

- Cyclohexanemethanol, .alpha.,.alpha.-dimethyl-

- MFCD11502454

- AS-53026

- NS00025450

- CS-0051915

- 16664-07-6

- SSZWOQANOUHNLV-UHFFFAOYSA-N

- EN300-90314

- DTXSID4066094

- P15991

-

- MDL: MFCD11502454

- インチ: InChI=1S/C9H18O/c1-9(2,10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3

- InChIKey: SSZWOQANOUHNLV-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C1CCCCC1)O

計算された属性

- せいみつぶんしりょう: 142.13600

- どういたいしつりょう: 142.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 0.925

- ゆうかいてん: Not available

- ふってん: 199.7°Cat760mmHg

- フラッシュポイント: 83.3°C

- 屈折率: 1.468

- PSA: 20.23000

- LogP: 2.33760

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-cyclohexylpropan-2-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-cyclohexylpropan-2-ol 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-cyclohexylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-90314-0.5g |

2-cyclohexylpropan-2-ol |

16664-07-6 | 95.0% | 0.5g |

$211.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D587781-10G |

2-cyclohexylpropan-2-ol |

16664-07-6 | 97% | 10g |

$1495 | 2024-07-21 | |

| eNovation Chemicals LLC | D587781-1G |

2-cyclohexylpropan-2-ol |

16664-07-6 | 97% | 1g |

$290 | 2024-07-21 | |

| Enamine | EN300-90314-0.25g |

2-cyclohexylpropan-2-ol |

16664-07-6 | 95.0% | 0.25g |

$134.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8155-10G |

2-cyclohexylpropan-2-ol |

16664-07-6 | 97% | 10g |

¥ 9,154.00 | 2023-04-14 | |

| Enamine | EN300-90314-1.0g |

2-cyclohexylpropan-2-ol |

16664-07-6 | 95.0% | 1.0g |

$271.0 | 2025-03-21 | |

| A2B Chem LLC | AA89055-1g |

2-Cyclohexylpropan-2-ol |

16664-07-6 | 95% | 1g |

$296.00 | 2024-04-20 | |

| Aaron | AR001XKB-100mg |

Cyclohexanemethanol, α,α-dimethyl- |

16664-07-6 | 97% | 100mg |

$76.00 | 2025-01-21 | |

| eNovation Chemicals LLC | D587781-250mg |

2-cyclohexylpropan-2-ol |

16664-07-6 | 97% | 250mg |

$110 | 2024-07-21 | |

| Aaron | AR001XKB-10g |

Cyclohexanemethanol, α,α-dimethyl- |

16664-07-6 | 95% | 10g |

$1933.00 | 2023-12-15 |

推奨される供給者

Amadis Chemical Company Limited

(CAS:16664-07-6)2-cyclohexylpropan-2-ol

清らかである:99%

はかる:500mg

価格 ($):557.0